Reduced Lipophilicity vs. Non-Fluorinated Analog Improves Lead-Likeness
Replacement of the hydrogen at the 3-position of the isonicotinic acid ring with fluorine reduces the computed XLogP3 from 3.2 (non-fluorinated analog) to 3.0 (target compound) [1][2]. This 0.2-log-unit decrease indicates lower lipophilicity, which may improve aqueous solubility and reduce non-specific protein binding, giving the target compound a more favorable lead-like property profile than its non-fluorinated congener.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.0 |
| Comparator Or Baseline | 2-(3-(Trifluoromethyl)phenyl)isonicotinic acid: XLogP3 = 3.2 |
| Quantified Difference | ΔXLogP3 = -0.2 (target is less lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2019; identical computational method applied to both compounds [1][2] |
Why This Matters
Lower lipophilicity is generally associated with improved solubility and reduced metabolic clearance risk—two critical parameters for selecting a compound for further medicinal chemistry exploration.
- [1] PubChem Compound Summary for CID 133089630, 3-Fluoro-2-(3-(trifluoromethyl)phenyl)isonicotinic acid. National Center for Biotechnology Information, 2026. View Source
- [2] PubChem Compound Summary for CID 50999430, 2-(3-(Trifluoromethyl)phenyl)isonicotinic acid. National Center for Biotechnology Information, 2026. View Source
